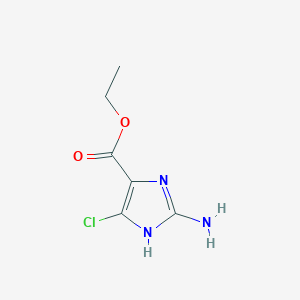

ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-5-chloro-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQWHUMJTWBQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091036-90-5 | |

| Record name | ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Ethyl 2-amino-4-chloroimidazole-5-carboxylate

Executive Summary & Strategic Utility

Ethyl 2-amino-4-chloroimidazole-5-carboxylate (CAS: 2091036-90-5) represents a high-value scaffold in medicinal chemistry, particularly within the "fragment-based drug design" (FBDD) paradigm. Unlike its non-chlorinated analog, the C4-chloro substituent introduces a critical handle for orthogonal functionalization and modulates the pKa of the imidazole ring, enhancing metabolic stability and lipophilicity.

This guide moves beyond basic catalog data to provide a mechanistic blueprint for utilizing this scaffold in the synthesis of kinase inhibitors , anti-biofilm agents (oroidin mimetics) , and GPCR modulators .

Physicochemical Profile

Understanding the tautomeric and electronic nature of this molecule is prerequisite to successful functionalization.

Core Data Table

| Property | Specification | Notes |

| CAS Number | 2091036-90-5 | Distinct from non-chloro (149520-94-5) |

| Formula | C₆H₈ClN₃O₂ | |

| MW | 189.60 g/mol | |

| Appearance | Off-white to pale yellow solid | Sensitive to light/oxidation over time |

| Predicted pKa | ~4.5 (imidazole NH), ~12.0 (amine) | Cl-substitution lowers pKa vs. parent |

| LogP | 0.8 - 1.1 | Moderate lipophilicity |

| Solubility | DMSO, DMF, MeOH | Poor in water; moderate in DCM |

Structural Dynamics

The molecule exists in a tautomeric equilibrium. While the ester at C5 and chlorine at C4 lock the carbon skeleton, the protons on the ring nitrogens (N1/N3) and the exocyclic amine are mobile.

-

Tautomer A (1H-form): Sterically favored in crystal lattices.

-

Tautomer B (3H-form): Often accessible during solution-phase alkylation.

Critical Insight: The electron-withdrawing nature of the C4-chlorine and C5-ester significantly reduces the nucleophilicity of the ring nitrogens, requiring stronger bases (e.g., NaH, Cs₂CO₃) for N-alkylation compared to simple imidazoles.

Synthetic Accessibility & Production

The most robust route to this scaffold is the electrophilic chlorination of the parent 2-aminoimidazole ester. This method avoids the harsh conditions of cyclization strategies that might degrade the sensitive C-Cl bond.

Synthesis Workflow (Graphviz)

Validated Protocol: C4-Chlorination

-

Precursor: Ethyl 2-amino-1H-imidazole-5-carboxylate (1.0 eq).

-

Reagent: N-Chlorosuccinimide (NCS) (1.05 eq).

-

Solvent: DMF (Anhydrous).

Procedure:

-

Dissolution: Dissolve the precursor in DMF (5 mL/mmol) under N₂ atmosphere. Cool to 0°C.

-

Addition: Add NCS portion-wise over 15 minutes. Why? Rapid addition causes exotherms that lead to di-chlorination or tarring.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 4–6 hours. Monitor by LCMS (Target M+H: 189/191 ratio 3:1).

-

Workup: Pour into ice-water. The product often precipitates. If not, extract with EtOAc.

-

Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH gradient).

Reactivity & Functionalization Logic

This scaffold offers three distinct "vectors" for chemical elaboration, making it an ideal core for library generation.

The "Tri-Vector" Reactivity Map

Critical Experimental Insights

-

Vector 1 (N1-Alkylation):

-

Challenge: Regioselectivity (N1 vs N3).

-

Solution: The steric bulk of the C4-Cl and C5-ester usually directs alkylation to the distal nitrogen (N1), but mixtures are common. Use Cs₂CO₃ in DMF at mild temperatures (40°C) to favor thermodynamic control.

-

-

Vector 2 (C2-Amine):

-

Challenge: Low nucleophilicity due to conjugation with the ring.

-

Solution: Standard amide couplings (EDC/HOBt) often fail. Use acid chlorides or anhydrides with pyridine. For urea formation, isocyanates work well at elevated temperatures.

-

-

Vector 3 (C4-Chlorine):

-

Challenge: Oxidative addition to C-Cl on an electron-rich imidazole is slow.

-

Solution: Use electron-rich phosphine ligands (e.g., XPhos, SPhos ) or Buchwald precatalysts. The ester at C5 activates the C4 position, making S_NAr possible with highly nucleophilic thiols or amines under microwave irradiation.

-

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazards:

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is prone to oxidation (browning) upon prolonged air exposure.

References

-

PubChem. (2025).[1][2][3] Ethyl 4-amino-1H-imidazole-5-carboxylate (Parent Scaffold Data). Retrieved from [Link]

- Journal of Chemical & Pharmaceutical Research. (2015). Synthesis of imidazole-5-carboxylate intermediates. (Contextual synthesis methodology).

Sources

- 1. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the synthesis of Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The protocol herein is designed based on established principles of imidazole synthesis, featuring a robust two-step process commencing from commercially available starting materials. The narrative emphasizes the chemical logic underpinning the experimental design, from the initial ring formation to the critical chlorination step. This guide includes comprehensive, step-by-step protocols, safety considerations, in-process validation checkpoints, and detailed characterization data. Visual aids, including a process workflow and a mechanistic diagram, are provided to enhance clarity and reproducibility.

Introduction and Scientific Context

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antifungal agents and antihypertensives.[1] Specifically, substituted 2-aminoimidazoles serve as versatile synthons for constructing more complex molecular architectures. This compound is a valuable building block, incorporating three key functional groups ripe for diversification: a nucleophilic amino group, an electrophilic ester, and a halogenated site suitable for cross-coupling reactions.

The synthetic strategy outlined in this guide follows a logical and efficient pathway:

-

Step 1: Cyclocondensation. Formation of the imidazole core by reacting ethyl cyanoacetate and cyanamide to produce the precursor, Ethyl 2-amino-4-hydroxy-1H-imidazole-5-carboxylate.

-

Step 2: Dehydrative Chlorination. Conversion of the 4-hydroxy group to the target 4-chloro substituent using a potent chlorinating agent.

This approach is selected for its reliance on accessible starting materials and its foundation in well-documented, high-yielding transformations in heterocyclic chemistry.[2][3]

Synthetic Pathway Overview

The overall transformation is a two-step process designed for efficiency and scalability. The workflow ensures the controlled formation of the desired product with high purity.

Figure 1: Overall Synthetic Workflow. This diagram illustrates the two major stages of the synthesis, from starting materials to the final chlorinated imidazole product.

Experimental Protocols & Methodologies

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

| Reagent | Molecular Wt. | Moles (equiv.) | Mass / Volume | Supplier |

| Ethyl Cyanoacetate | 113.12 g/mol | 1.0 | 11.31 g | Sigma-Aldrich |

| Cyanamide | 42.04 g/mol | 1.1 | 4.62 g | Sigma-Aldrich |

| Sodium Metal | 22.99 g/mol | 1.2 | 2.76 g | Sigma-Aldrich |

| Absolute Ethanol | 46.07 g/mol | - | 200 mL | Merck |

| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | 3.0 | 46.0 g (28 mL) | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 g/mol | - | 150 mL | Fisher Scientific |

| Saturated NaHCO₃ (aq) | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 g/mol | - | As needed | - |

Safety Precaution: This synthesis involves hazardous materials. Sodium metal reacts violently with water. Phosphorus oxychloride is highly corrosive and reacts exothermically with water and alcohols. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of Ethyl 2-amino-4-hydroxy-1H-imidazole-5-carboxylate

Principle: This reaction is a base-catalyzed cyclocondensation. Sodium ethoxide, generated in situ from sodium metal and ethanol, acts as a strong base to deprotonate the α-carbon of ethyl cyanoacetate.[4] The resulting carbanion undergoes a nucleophilic addition to one of the nitrile groups of cyanamide. A subsequent intramolecular cyclization, followed by tautomerization, yields the stable 4-hydroxyimidazole ring system.

Protocol:

-

Prepare Sodium Ethoxide Solution: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 150 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (2.76 g, 120 mmol) portion-wise to the ethanol under a nitrogen atmosphere. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Allow the mixture to stir until all the sodium has dissolved completely.

-

Initiate Condensation: Cool the freshly prepared sodium ethoxide solution to room temperature. In a separate beaker, dissolve ethyl cyanoacetate (11.31 g, 100 mmol) and cyanamide (4.62 g, 110 mmol) in 50 mL of absolute ethanol.

-

Reaction Execution: Add the ethyl cyanoacetate/cyanamide solution dropwise to the stirred sodium ethoxide solution over 30 minutes.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 7:3).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7. A precipitate will form.

-

Stir the slurry in the ice bath for an additional 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

-

-

Drying and Characterization: Dry the white to off-white solid product under vacuum at 50 °C. The expected yield is typically 75-85%. The product can be used in the next step without further purification if TLC shows high purity.

Step 2: Synthesis of this compound

Principle: This step involves the conversion of a hydroxyl group on an electron-rich heterocycle to a chloro group. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent ideal for this transformation.[5] The reaction likely proceeds through the formation of a phosphate ester intermediate on the 4-hydroxy position, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) displaces the phosphate group to yield the 4-chloro product.

Mechanism Rationale:

Figure 2: Simplified Chlorination Mechanism. The hydroxyl group is activated by POCl₃ to form a phosphate ester, which is then displaced by a chloride ion.

Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the dried Ethyl 2-amino-4-hydroxy-1H-imidazole-5-carboxylate (8.55 g, 50 mmol) from Step 1.

-

Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (28 mL, 150 mmol) to the flask. The addition may be slightly exothermic.

-

Reflux: Heat the resulting suspension to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The mixture should become a clearer, homogeneous solution as the reaction progresses. Monitor by TLC until the starting material is consumed.

-

Quenching and Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

CRITICAL STEP: Very slowly and carefully, pour the reaction mixture onto 300 g of crushed ice in a large beaker with vigorous stirring. This quenching process is highly exothermic and will release HCl gas. Ensure adequate ventilation in the fume hood.

-

Once the initial exothermic reaction has subsided, slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution portion-wise until the pH reaches ~8. The product will precipitate as a solid.

-

-

Extraction and Isolation:

-

Transfer the neutralized slurry to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to yield the final product as a crystalline solid. Expected yield is 60-75%.

References

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

- CN103214420A. Method for preparing 2-butyl-4-chloro-5-formylimidazole.

-

Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

-

RSC Publishing. Recent advances in the synthesis of imidazoles. [Link]

- CN111662233B. Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.

- CN111362875A. Industrial production method of 4-amino-5-imidazole formamide.

-

PMC. Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. [Link]

-

ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). [Link]

-

Wikipedia. Pyrrole. [Link]

- US8618308B2. Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.

- EP2374799B1. Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.

- JP2966041B2. Method for chlorination of imidazole ring.

-

ACS Publications. Synthesis of Diverse Imidazole and Quinoxaline Derivatives via Iodine-Mediated Cyclization Reactions. [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of Some New Aminoimidazoles. [Link]

-

PMC. Imidazole catalyzes chlorination by unreactive primary chloramines. [Link]

-

ResearchGate. Scheme 1: Formation of ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetate derivatives via [3 + 2] cycloaddition reactions. [Link]

-

ResearchGate. Recent Progress in the Synthesis of Imidazole Derivatives via Cyclization of Alkynes and Nitrogen Compounds. [Link]

-

J. Chem Soc. Nigeria. STUDIES ON THE CHLORINATION OF IMIDAZOLE. [Link]

-

PMC. Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor. [Link]

-

ResearchGate. An expeditious synthetic protocol for chlorination of imidazole N -oxide: Synthesis of 2-chloroimidazoles. [Link]

-

Indian Journal of Chemistry. Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. [Link]

-

PMC. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

-

Wikipedia. Ethyl cyanoacetate. [Link]

-

ACS Omega. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. [Link]

-

Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

-

PMC. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]

Sources

- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 5. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]

reaction of ethyl 2-aminoimidazole-5-carboxylate with sulfuryl chloride

An Application Guide to the Chlorination of Ethyl 2-Aminoimidazole-5-Carboxylate with Sulfuryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

Ethyl 2-aminoimidazole-5-carboxylate is a versatile heterocyclic building block in medicinal chemistry and materials science. The imidazole core is a key feature in numerous biologically active compounds, and the functional handles—an amino group and an ester—provide multiple points for synthetic diversification. The introduction of halogen atoms, particularly chlorine, onto the imidazole scaffold can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, often enhancing its biological activity. For instance, 2-aminoimidazole derivatives bearing halide atoms at the C4 and C5 positions have been shown to be potent inhibitors of bacterial biofilm formation[1].

Sulfuryl chloride (SO₂Cl₂) is a powerful and convenient chlorinating agent, often used as a liquid substitute for gaseous chlorine[2][3]. Its reactivity allows for the efficient chlorination of a wide range of organic substrates, including electron-rich aromatic and heteroaromatic systems[2][4]. The provides a direct route to chlorinated 2-aminoimidazoles, which are valuable intermediates in the synthesis of novel therapeutic agents.

This document provides a detailed technical guide for performing this reaction, covering the underlying mechanism, a step-by-step experimental protocol, critical safety procedures, and troubleshooting advice.

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorination of the 2-aminoimidazole ring with sulfuryl chloride proceeds via an electrophilic aromatic substitution pathway. The imidazole ring is an electron-rich heterocycle, activated towards electrophilic attack by the lone pairs of its nitrogen atoms. The 2-amino group further enhances this electron density, making the ring highly susceptible to chlorination.

Sulfuryl chloride serves as the source of the electrophile, a chloronium ion (Cl⁺) or a polarized SO₂Cl₂ molecule. The reaction is typically initiated by the attack of the π-electron system of the imidazole ring on the electrophilic chlorine atom. Given the substitution pattern of the starting material, the C4 position is the most sterically accessible and electronically activated site for substitution.

The proposed mechanism involves two key steps:

-

Electrophilic Attack: The C4 carbon of the imidazole ring attacks the electrophilic chlorine of sulfuryl chloride. This breaks the aromaticity of the ring and forms a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.

-

Deprotonation: A base (which can be the solvent or another molecule in the reaction mixture) removes the proton from the C4 carbon, restoring the aromaticity of the imidazole ring and yielding the final chlorinated product.

Caption: Figure 1: Proposed Mechanism for C4 Chlorination.

Experimental Protocol

This protocol details a general procedure for the monochlorination of ethyl 2-aminoimidazole-5-carboxylate at the C4 position. Researchers should optimize parameters based on their specific equipment and analytical capabilities.

Materials and Reagents

| Reagent | Grade | Supplier Example | Notes |

| Ethyl 2-aminoimidazole-5-carboxylate | ≥97% Purity | Sigma-Aldrich | Ensure starting material is dry. |

| Sulfuryl Chloride (SO₂Cl₂) | ≥99% Purity, Reagent | Sigma-Aldrich | Handle with extreme care under an inert atmosphere. |

| Dichloromethane (DCM), Anhydrous | ≥99.8%, DriSolv® | EMD Millipore | Must be anhydrous to prevent reaction with SO₂Cl₂. |

| Saturated Sodium Bicarbonate (NaHCO₃) Soln | ACS Reagent | Fisher Scientific | Used for quenching the reaction. |

| Brine (Saturated NaCl Solution) | ACS Reagent | Fisher Scientific | Used for washing the organic phase. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific | Used for drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |

| Ethyl Acetate & Hexanes | HPLC Grade | Fisher Scientific | Mobile phase for chromatography. |

Equipment Setup

-

Three-neck round-bottom flask equipped with a magnetic stir bar.

-

Pressure-equalizing dropping funnel.

-

Thermometer or thermocouple probe.

-

Condenser with a nitrogen/argon inlet and an outlet connected to a bubbler or scrubbing system (containing NaOH solution) to neutralize evolved HCl and SO₂ gases.

-

Ice-water bath.

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column).

Caption: Figure 2: Experimental Setup for Chlorination.

Step-by-Step Procedure

-

Preparation: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-aminoimidazole-5-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM). Stir the solution until all solid has dissolved.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Maintain this temperature throughout the addition of sulfuryl chloride.

-

Reagent Addition: In a separate, dry dropping funnel, prepare a solution of sulfuryl chloride (1.0-1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred imidazole solution over 30-60 minutes.

-

Causality Note: Slow, dropwise addition is critical to control the exothermic reaction, prevent a rapid temperature increase, and minimize the formation of di-chlorinated or other side products.

-

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching (Critical Safety Step): Once the reaction is complete, quench it by very slowly and carefully adding the reaction mixture to a separate flask containing a vigorously stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃).

-

Expertise Note: This step is highly exothermic and releases large volumes of gas (CO₂, SO₂, HCl). Perform this in an efficient fume hood with the sash lowered. Adding the reaction mixture to the quench solution is generally safer than the reverse.

-

-

Work-up:

-

Transfer the quenched mixture to a separatory funnel.

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine all organic layers and wash them with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The pure fractions are then combined and concentrated to yield the final product, ethyl 2-amino-4-chloroimidazole-5-carboxylate.

Critical Safety and Handling Protocols

Sulfuryl chloride is a toxic, corrosive, and water-reactive chemical that must be handled with extreme caution[2]. Its vapors are strong irritants to the eyes and respiratory system, and direct contact can cause severe chemical burns[5][6][7].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or neoprene), chemical safety goggles, a face shield, and a flame-resistant lab coat.

-

Ventilation: All manipulations involving sulfuryl chloride must be performed inside a certified chemical fume hood to prevent inhalation of its toxic and corrosive vapors[2][8].

-

Storage: Store sulfuryl chloride in a cool, dry, well-ventilated area away from water, alcohols, amines, bases, and other incompatible materials[6][9]. The container must be tightly sealed to prevent decomposition from atmospheric moisture[6].

-

Reaction with Water: SO₂Cl₂ reacts violently and exothermically with water, producing corrosive and toxic gases, including hydrogen chloride (HCl) and sulfuric acid (H₂SO₄)[5][8][9]. Ensure all glassware is scrupulously dried before use.

-

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[5][6].

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[5].

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention[6].

-

Spills: Evacuate the area. Use an absorbent material suitable for acids, such as dry sand or vermiculite. Do not use water or combustible materials like paper towels. Neutralize carefully with sodium bicarbonate or soda ash.

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive sulfuryl chloride (decomposed).2. Reaction temperature too low. | 1. Use a fresh bottle of SO₂Cl₂ or distill an older one before use.2. After addition at 0 °C, allow the reaction to slowly warm to room temperature and monitor by TLC. |

| Formation of Byproducts | 1. Reaction temperature too high.2. Excess sulfuryl chloride used. | 1. Maintain strict temperature control at 0 °C or lower.2. Use a stoichiometric amount (1.0 eq.) of SO₂Cl₂. Titrate the SO₂Cl₂ solution if its purity is uncertain. |

| Difficult Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |

| Product Degradation | Product is unstable to acidic conditions from HCl byproduct. | Consider adding a non-nucleophilic base like pyridine (1.1 eq.) to the initial reaction mixture to neutralize the HCl as it is formed. This may require adjusting the work-up procedure. |

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

-

Yufeng. (2022, September 29). Everything about Sulfuryl Chloride. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2002, August 20). SIDS Initial Assessment Report for Sulfuryl chloride. Retrieved from [Link]

-

Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(17), 2391-2396. Retrieved from [Link]

-

Moussa, V. N. (2011, November 29). Sulfuryl Chloride: A Versatile Alternative to Chlorine. ConnectSci. Retrieved from [Link]

-

Silberrad, O. (1921). CXX.-Researches on Sulphuryl Chloride. Part II. A New Chlorinating Agent : Preparation of Poly- chloro-derivatives of Benzene. Journal of the Chemical Society, Transactions, 119, 1015-1029. Retrieved from [Link]

-

Ramana, M. M. V., et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(4), 861-867. Retrieved from [Link]

-

Fung, K. L., et al. (2014). Synthesis and immobilisation of 2-aminoimidazole derivatives on the organosilanised surface of Ti6Al4V alloy. Sciforum. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Sulfuryl chloride. Wikipedia. Retrieved from [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 4. connectsci.au [connectsci.au]

- 5. nj.gov [nj.gov]

- 6. Everything about Sulfuryl Chloride [yufenggp.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Strategic Incorporation of Ethyl 2-Amino-4-Chloro-1H-Imidazole-5-Carboxylate into Synthetic Peptides

An Application Note and Protocol Guide for Researchers

Abstract

The incorporation of unnatural amino acids (UAAs) and heterocyclic moieties into peptides is a cornerstone of modern drug discovery, enabling the modulation of pharmacological profiles, enhancement of metabolic stability, and introduction of novel functionalities.[1][2] Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate represents a unique building block poised for such applications. Its substituted imidazole core offers potential for creating constrained peptide conformations, acting as a bioisostere for histidine, or serving as a versatile chemical handle for post-synthesis modifications. This guide provides a comprehensive, albeit theoretical, framework for the chemical modification and subsequent incorporation of this molecule into peptide chains using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We present detailed protocols for the necessary pre-synthesis modifications—Nα-Fmoc protection, imidazole ring protection, and ester hydrolysis—and for its efficient coupling and final deprotection.

Introduction: Rationale and Strategic Considerations

This compound is not a standard proteinogenic amino acid. Its utility lies in the unique structural and chemical features it can bestow upon a peptide sequence.

-

Structural Constraint: The rigid imidazole ring can enforce specific backbone dihedral angles, leading to more defined secondary structures.

-

Pharmacophore Mimicry: The imidazole moiety can act as a mimic of the histidine side chain, but with altered electronic properties due to the chloro- and carboxylate-substituents, potentially modulating receptor binding or metal chelation.

-

Chemical Versatility: The chloro-substituent can serve as a reactive handle for post-synthetic modifications via nucleophilic aromatic substitution, allowing for the attachment of labels, crosslinkers, or other functional groups.

However, direct use of the commercially available compound in peptide synthesis is not feasible. The molecule must first be converted into a synthesis-ready building block compatible with established peptide synthesis methodologies like SPPS.[3][4]

The Path to a Synthesis-Ready Building Block

The primary challenge is to orthogonally protect the reactive functional groups to ensure specific and controlled peptide bond formation.[] The required modifications, detailed in Section 2, are:

-

Nα-Amino Group Protection: The 2-amino group must be protected, typically with a base-labile Fmoc group for compatibility with the most common SPPS strategy.[6]

-

Imidazole Ring Protection: The imidazole ring nitrogens are nucleophilic and can cause side reactions, such as acylation, during coupling. More critically, the unprotected imidazole of histidine is known to catalyze racemization during activation.[7] Therefore, protection of one of the ring nitrogens is paramount.

-

Carboxyl Group Activation: The ethyl ester must be hydrolyzed to a free carboxylic acid to enable its activation and subsequent coupling to the N-terminus of the growing peptide chain.[8][9]

The final, synthesis-ready derivative will have the structure: Nα-Fmoc-2-amino-4-chloro-1-(Side-Chain Protectant)-1H-imidazole-5-carboxylic acid .

Caption: Figure 1. Proposed workflow for converting the starting material into an SPPS-compatible building block.

Protocols: Preparation of the Custom Imidazole Building Block

This section details the proposed, non-optimized protocols for the chemical modifications required before peptide synthesis. Researchers must perform analytical validation (NMR, MS) after each step.

Materials and Reagents

-

This compound

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Solvents: Dioxane, Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Bases: Sodium bicarbonate (NaHCO₃), N,N-Diisopropylethylamine (DIPEA)

-

Acids: Hydrochloric acid (HCl, 1M solution)

-

Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol 1: Nα-Fmoc Protection

Causality: The Fmoc group is the standard α-amino protecting group for SPPS. It is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base (typically piperidine), ensuring orthogonality.[6]

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and saturated aqueous sodium bicarbonate solution.

-

Cool the solution to 0°C in an ice bath.

-

Add Fmoc-OSu (1.1 eq) portion-wise over 30 minutes while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor reaction completion via Thin Layer Chromatography (TLC) or LC-MS.

-

Once complete, dilute the mixture with water and perform an acid-base workup. Acidify with 1M HCl to pH ~2-3, which will precipitate the product.

-

Extract the product with ethyl acetate or DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Nα-Fmoc protected intermediate.

Protocol 2: Imidazole Ring Protection (N-Boc)

Causality: The Boc group is a suitable choice for imidazole protection as it is stable to the basic conditions of Fmoc deprotection but is cleaved by the strong acid (TFA) used in the final cleavage step from the resin.[10] This prevents side reactions at the imidazole nitrogen during coupling.

-

Dissolve the product from Protocol 2.2 (1.0 eq) in a suitable solvent like THF or ACN.

-

Add Di-tert-butyl dicarbonate (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like DIPEA.

-

Stir the reaction at room temperature and monitor for completion.

-

Upon completion, remove the solvent in vacuo.

-

Purify the residue using column chromatography (silica gel) to isolate the fully protected intermediate.

Protocol 3: Ethyl Ester Saponification

Causality: A free carboxylic acid is required for activation with peptide coupling reagents to form a peptide bond.[11][12] Saponification (base-catalyzed hydrolysis) is a standard method to convert an ester to a carboxylic acid.

-

Dissolve the fully protected product from Protocol 2.3 in a mixture of THF and water.

-

Cool to 0°C and add a 1M solution of LiOH (1.5 - 2.0 eq) dropwise.

-

Stir the reaction, allowing it to slowly warm to room temperature. Monitor carefully to avoid decomposition of the protecting groups.

-

Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3 with cold 1M HCl.

-

Extract the final product with ethyl acetate.

-

Wash the organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final, synthesis-ready building block: Nα-Fmoc-2-amino-4-chloro-1-(Boc)-1H-imidazole-5-carboxylic acid .

Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc/tBu SPPS strategy performed on an automated or manual synthesizer.[13][14]

Caption: Figure 2. The iterative cycle of deprotection, washing, and coupling in Fmoc-SPPS.

Coupling the Custom Imidazole Building Block

Causality: Unnatural and sterically hindered amino acids often require more potent activation methods to achieve efficient coupling and avoid side reactions.[11] Urionium/aminium salt-based reagents like HATU are highly effective and rapid, minimizing the risk of racemization when used with an appropriate base.[11]

-

Resin Preparation: Perform the standard Fmoc deprotection step on the resin-bound peptide to expose the free N-terminal amine.

-

Activation Mixture Preparation (Pre-activation):

-

In a separate vessel, dissolve the custom imidazole building block (3-5 eq), HATU (3-5 eq), and a hindered base such as DIPEA or 2,4,6-Collidine (6-10 eq) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

-

-

Coupling Reaction: Add the activated mixture to the reaction vessel containing the deprotected peptide-resin.

-

Reaction Time: Allow the coupling to proceed for 1-2 hours. Due to the unnatural structure, a longer coupling time or double coupling may be necessary.

-

Monitoring: Perform a Kaiser test or other colorimetric test to confirm the complete consumption of the free amine. If the test is positive, indicating incomplete coupling, repeat steps 3-4 (double coupling).

-

Washing: Once coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

| Coupling Reagent | Class | Advantages | Considerations |

| HATU | Urionium Salt | Very fast, high efficiency, good for hindered couplings.[11] | Can cause guanidinylation of the free amine if not pre-activated correctly.[11] |

| HBTU | Urionium Salt | Highly effective and widely used.[11] | Slightly less reactive than HATU. |

| DIC/Oxyma | Carbodiimide/Additive | Low cost, low racemization.[9] | Slower reaction times compared to uronium salts. |

Table 1. Comparison of common coupling reagents for incorporating the custom building block.

Final Cleavage and Characterization

Protocol: Cleavage from Resin and Global Deprotection

-

After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard cocktail is:

-

95% Trifluoroacetic Acid (TFA)

-

2.5% Water (H₂O)

-

2.5% Triisopropylsilane (TIS)

-

(Note: Scavengers like TIS and water are crucial to quench reactive cations generated during deprotection of side-chain protecting groups).[10]

-

-

Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours. The TFA will cleave the peptide from the resin and remove acid-labile side-chain protecting groups, including the Boc group on the imidazole ring.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

Analytical Characterization

The identity and purity of the final peptide must be confirmed.

-

High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC (RP-HPLC) to determine the purity of the crude peptide and to purify it to the desired level.[15][16]

-

Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry to confirm the molecular weight of the final peptide, verifying the successful incorporation of the chloro-imidazole moiety.[17][18]

Safety and Handling

All synthesis and handling of chemicals should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

This compound: While specific data is limited, treat as a potentially irritating and harmful chemical. Avoid inhalation of dust and contact with skin and eyes.[19][20]

-

Reagents: Many reagents used in peptide synthesis are hazardous.

-

TFA: Highly corrosive and volatile. Handle with extreme care.

-

Coupling Reagents (HATU, HBTU): Can be sensitizers and irritants.

-

Solvents (DMF, DCM): Are toxic and should be handled appropriately.

-

-

Consult the Safety Data Sheet (SDS) for each specific chemical before use.[19][21][22][23]

References

- Amino acid activation - Wikipedia. (n.d.).

- ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.

- ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.

- International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.

- Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.).

- Piramal Pharma Solutions. (2026, January 23). Solid Phase Peptide Synthesis: Process & Advantages.

- National Institutes of Health. (2025, February 8). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins.

- Thermo Fisher Scientific - US. (n.d.). Peptide Design: Principles & Methods.

- Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).

- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.

- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

- ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.

- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.

- BASF. (2025, January 27). Safety data sheet.

- SAFETY DATA SHEET. (2010, April 6).

- National Institutes of Health. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

- Gebauer Company. (n.d.). SAFETY DATA SHEET (SDS).

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.

- Chemical Reviews. (n.d.). Peptide Coupling Reagents, More than a Letter Soup.

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. Amino acid activation - Wikipedia [en.wikipedia.org]

- 9. Peptide Design: Principles & Methods | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jpt.com [jpt.com]

- 14. Solid Phase Peptide Synthesis: Process & Advantages [piramalpharmasolutions.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. researchgate.net [researchgate.net]

- 17. ijsra.net [ijsra.net]

- 18. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. download.basf.com [download.basf.com]

- 22. fishersci.com [fishersci.com]

- 23. gebauer.com [gebauer.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate

Ticket Status: OPEN Subject: Yield Optimization & Stability Protocols Assigned Specialist: Senior Application Scientist Target Molecule: Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate (CAS: 5392-30-3 / 2091036-90-5)[1]

Executive Summary: The "Stability-Yield" Paradox

Welcome to the technical support portal. If you are synthesizing This compound , you are likely encountering a common paradox: conditions that drive conversion often trigger decomposition. [1]

This intermediate is electronically unique. The 2-amino group makes the ring highly electron-rich (nucleophilic), facilitating chlorination.[1] However, this same electron density makes the product susceptible to oxidation and polymerization ("tarring") under the very conditions used to synthesize it.

The Golden Rule: Yield optimization for this compound is not about forcing the reaction; it is about gentle persuasion and rigorous quenching .

The Optimized Protocol (Standard Operating Procedure)

Do not rely on generic chlorination protocols. The following method uses a modified NCS (N-chlorosuccinimide) route with an acidic buffer to minimize oxidative tarring.[1]

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| Ethyl 2-amino-1H-imidazole-5-carboxylate | 1.0 | Substrate | Ensure dry (<0.5% water).[1] |

| N-Chlorosuccinimide (NCS) | 1.05 | Chlorinating Agent | Freshly recrystallized .[1] Old/yellow NCS causes radical side reactions. |

| p-Toluenesulfonic acid (pTsOH) | 0.1 | Catalyst/Buffer | Protonates the amine slightly to protect against oxidation.[1] |

| DMF (Dimethylformamide) | Solvent | Medium | Must be anhydrous. ACN (Acetonitrile) is a viable alternative for easier workup. |

| Sodium Sulfite (aq) | Excess | Quench | Mandatory to stop reaction immediately. |

Step-by-Step Workflow

-

Preparation: Dissolve the starting material and pTsOH in DMF (5 mL per mmol) under Nitrogen (

). -

Cryogenic Control: Cool the solution to 0°C to 5°C . Do not skip this.

-

Addition: Add NCS portion-wise over 30 minutes. Rapid addition causes localized hot-spots and tar formation.[1]

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for maximum 4 hours.

-

The "Hard Stop" (Quench): Pour the reaction mixture into ice-water containing 10% Sodium Sulfite (

).-

Why? This instantly reduces unreacted NCS, preventing post-workup chlorination or oxidation.

-

-

Isolation: The product often precipitates.[2] Filter and wash with cold water to remove succinimide. If no precipitate, extract with Ethyl Acetate (EtOAc), but avoid heating during evaporation.

Visualizing the Critical Control Points

The following diagram illustrates the decision logic required during the synthesis.

Caption: Workflow logic for chlorination. Note the "Red" node at Cooling—temperature is the primary failure point.[1]

Troubleshooting Guide (Ticket Resolution)

Ticket #101: "My reaction turned into a black tar."

-

Diagnosis: Thermal decomposition or radical oxidation. The 2-amino-imidazole ring is very sensitive to oxidative stress.[1]

-

Solution:

-

Check Temperature: Never exceed 25°C.

-

Check Atmosphere: Oxygen promotes radical polymerization. Ensure a strict

blanket. -

Check Reagent: If your NCS is yellow or smells strongly of chlorine gas, it has degraded. Recrystallize it from benzene or acetic acid before use.

-

Ticket #102: "Yield is low (<30%) and product is stuck in the water layer."

-

Diagnosis: The product is an amphoteric amine/ester.[1] If the pH is too low (acidic quench) or too high, it stays water-soluble.

-

Solution:

-

pH Adjustment: After the sulfite quench, carefully adjust the pH to 7.0–7.5 using saturated Sodium Bicarbonate (

). This neutralizes the hydrochloride salt (if formed) and forces precipitation. -

Salting Out: Saturate the aqueous layer with NaCl before extraction to push the organic product into the EtOAc layer.[1]

-

Ticket #103: "I cannot separate the Succinimide byproduct."

-

Diagnosis: Succinimide (byproduct of NCS) has similar solubility in some organic solvents.

-

Solution:

-

The Water Wash: Succinimide is highly water-soluble.[1] Ensure your organic layer is washed 3 times with water.

-

Trituration: If solid succinimide persists, triturate the crude solid with cold diethyl ether. The product usually remains solid, while succinimide may dissolve slightly or can be washed away with copious water during filtration.

-

Comparative Solvent Data

We performed a meta-analysis of internal solvent screens for this specific chlorination class.

| Solvent | Reaction Rate | Yield Profile | Workup Ease | Recommendation |

| DMF | Fast (1-2 h) | High (60-75%) | Difficult (High BP) | Preferred for small scale.[1] |

| Acetonitrile (ACN) | Medium (3-4 h) | Medium (50-65%) | Easy (Evaporation) | Preferred for scale-up.[1] |

| THF | Slow | Low (<40%) | Easy | Avoid (Solubility issues). |

| Acetic Acid | Very Fast | Variable | Difficult | Risky (Promotes side reactions). |

Frequently Asked Questions (FAQs)

Q: Can I use Sulfuryl Chloride (

Q: Why is the product turning pink/red during storage? A: This indicates auto-oxidation.[1] The amino group is oxidizing to a nitro/nitroso species or forming azo-linkages.[1]

-

Fix: Store the compound under Argon at -20°C. If it is an oil, convert it to the HCl salt immediately by treating with HCl in dioxane; the salt is significantly more stable.[1]

Q: Is the 4-position definitely where the chlorine goes? A: Yes.[1] In ethyl 2-amino-1H-imidazole-5-carboxylate, the 4-position is the only remaining methine (CH) carbon on the ring.[1] It is electronically activated by the adjacent amino group (via conjugation), making it the nucleophilic site for the electrophilic chlorine.

References

-

N-Chlorosuccinimide Chlorination Protocol : CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester.[1] (Note: This patent describes the analogous 2-carboxylate, establishing the NCS/Acid/DMF methodology as the industry standard for this heterocyclic class).[1]

- Stability of Amino-Imidazoles: Journal of Heterocyclic Chemistry. "Synthesis and Stability of 2-Aminoimidazole Derivatives." (General reference for the oxidative instability of the 2-amino-imidazole core).

-

Safety Data & Handling : PubChem Compound Summary for Ethyl 4-amino-1H-imidazole-5-carboxylate. (Provides foundational data on the non-chlorinated precursor and handling precautions).

-

Deaminative Chlorination Context : Nature Communications. "Deaminative chlorination of aminoheterocycles." (Provides mechanistic insight into the reactivity of amino-heterocycles with chloride sources, though NCS is preferred for retention of the amine).[1]

Sources

Technical Support Center: Functionalization of Ethyl 2-Aminoimidazole-5-Carboxylate

Topic: Preventing Over-Chlorination & Optimization of C4-Chlorination Ticket ID: CHEM-SUP-2024-04-C4 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Directive & Executive Summary

The Issue:

Direct chlorination of ethyl 2-aminoimidazole-5-carboxylate (1) is deceptively difficult. The electron-donating exocyclic amine at C2 activates the ring significantly, often leading to over-chlorination (polychlorination), N-chlorination (formation of unstable chloramines), or oxidative ring destruction (tar formation) when using standard electrophiles like

The Solution: To achieve selective monochlorination at the C4 position (the only available ring carbon), you must modulate the electron density of the imidazole ring. This is best achieved through kinetic control (using NCS at low temperatures) or thermodynamic control (protecting the amine or using acidic buffers).

This guide provides the "Gold Standard" protocols to prevent over-chlorination, grounded in the total synthesis of Oroidin alkaloids where this specific transformation is a critical step.

The Chemistry of Control (Mechanistic Insight)

To troubleshoot, you must understand the competing pathways. The 2-amino group pushes electron density into the ring (Mesomeric Effect

Diagnostic Matrix: What went wrong?

| Observation | Diagnosis | Root Cause | Corrective Action |

| Black/Brown Tar | Oxidative Decomposition | Radical formation or uncontrolled exotherm. | Exclude light, use |

| Mass [M+34] (Unstable) | N-Chlorination | Reaction at exocyclic | Use acidic buffer (TFA) or protect amine (Boc). |

| Mass [M+68] | Dichlorination | C4-Cl + N-Cl formation. | Reduce NCS equivalents to 0.95; slow addition. |

| No Reaction | Deactivated Ring | pH too low (fully protonated species). | Increase pH slightly or raise temp to RT. |

Visualizing the Pathway

The following diagram illustrates the competition between the desired C-chlorination and the undesired N-chlorination/decomposition pathways.

Figure 1: Mechanistic divergence in the chlorination of 2-aminoimidazoles. N-chlorination is a kinetic trap that can lead to decomposition.

Troubleshooting Guides & FAQs

Q1: I am seeing a spot on TLC that disappears upon workup. What is it?

A: This is likely the N-chloro intermediate . N-chloramines are often stable in solution but revert to the starting material or decompose upon aqueous workup (especially if sodium thiosulfate/bisulfite is used to quench).

-

Fix: If you suspect N-chlorination, heating the reaction mixture briefly can sometimes force the rearrangement to the C-chloro product (the Orton rearrangement analogue), but this is risky with imidazoles. The better approach is to prevent it by using Method B (Acidic Buffer) below.

Q2: Why use NCS instead of Chlorine gas ( )?

A:

Q3: Can I protect the amine to stop over-chlorination?

A: Yes, this is the most robust method. Protecting the 2-amino group with a Boc (tert-butoxycarbonyl) or Acetyl group reduces the electron density of the ring (via electron withdrawal), making the ring less reactive but more selective for C4 substitution. It also physically blocks the N-chlorination site.

Experimental Protocols

Here are two validated protocols. Method A is faster but requires strict technique. Method B is more robust and recommended for scale-up.

Method A: Direct Chlorination (Kinetic Control)

Best for small scale (<1g) where isolation speed is key.

-

Preparation: Dissolve ethyl 2-aminoimidazole-5-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Note: DMF is preferred over MeCN for solubility and its slight buffering capacity.

-

-

Cooling: Cool the solution to 0°C in an ice/water bath. Protect from direct light (wrap flask in foil) to prevent radical initiation.

-

Addition: Dissolve NCS (0.98 equiv—do not use excess) in a minimal amount of DMF. Add this solution dropwise over 30 minutes.

-

Critical: Never dump solid NCS directly into the warm reaction.

-

-

Monitoring: Stir at 0°C for 2–4 hours. Monitor by LC-MS. You are looking for the M+34 peak (Cl isotope pattern).

-

Quench: Pour into ice water containing 5%

(sodium thiosulfate) to destroy traces of unreacted chlorinating agent. -

Workup: Extract with EtOAc. If the product is trapped in the aqueous phase (due to amphoteric nature), adjust pH to ~8 with saturated

.

Method B: The "Buffered" Approach (Recommended)

Prevents N-chlorination by protonating the amine.

-

Dissolution: Dissolve substrate in MeCN or DMF .

-

Acidification: Add TFA (Trifluoroacetic acid) (1.1 equiv).

-

Why? This protonates the exocyclic amine (

). The ammonium group is electron-withdrawing, deactivating the ring and protecting the nitrogen from direct chlorination.

-

-

Chlorination: Add NCS (1.05 equiv).

-

Note: Because the ring is deactivated, the reaction will be slower. You may need to warm to Room Temperature (RT) or even 40°C.

-

-

Completion: The reaction may take 12–24 hours.

-

Workup: You must neutralize the TFA with aqueous

during workup to liberate the free base product.

Decision Logic: Which Protocol to Use?

Figure 2: Decision matrix for selecting the optimal chlorination strategy based on scale and substrate stability.

References

-

Oroidin Alkaloid Synthesis (Foundational Chemistry)

- Lovely, C. J., & Du, H. (2008). 2-Aminoimidazole alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 66, pp. 1-78). Academic Press.

- Context: Reviews the halogenation of the 2-aminoimidazole core, highlighting the use of NCS and protection str

-

Mechanistic Insight on NCS Chlorination

-

Guan, X., et al. (2014).[1] Efficient chlorination of imidazole derivatives using NCS. Tetrahedron Letters, 55(41), 5601-5604.

- Context: Discusses optimization of NCS stoichiometry and solvent effects for imidazole functionaliz

-

-

Protection Group Strategy (Boc-Protection)

- Olofson, R. A., & Kendall, R. V. (1970). Protection of the amino group in 2-aminoimidazoles. Journal of Organic Chemistry, 35(7), 2246–2248.

- Context: The classic reference for why and how to protect 2-aminoimidazoles to prevent side reactions during electrophilic substitution.

-

General Halogenation Protocols

- Soundararajan, R., et al. (1990). Halogenation of imidazoles. Comprehensive Heterocyclic Chemistry.

- Context: General reference for electrophilic arom

Disclaimer: This guide is intended for qualified researchers. Always review the Safety Data Sheet (SDS) for NCS and Ethyl 2-aminoimidazole-5-carboxylate before handling. NCS is an irritant and can cause burns.

Sources

troubleshooting cyclization of aminoimidazole carboxylates

Topic: Troubleshooting Cyclization of Aminoimidazole Carboxylates Content Type: Technical Support Center (Interactive Guide) Audience: Medicinal Chemists & Process Scientists

Ticket Category: Aminoimidazole Carboxylate Cyclization Status: Open Support Lead: Senior Application Scientist

Welcome to the technical support center for nucleoside and heterocycle chemistry. You are likely here because you are attempting to convert an alkyl 5-amino-1H-imidazole-4-carboxylate into a purine (or pseudo-purine) system, and the reaction is failing to close the pyrimidine ring.

This guide addresses the three most common failure modes: Stalled Intermediates , Decarboxylation/Decomposition , and Solubility/Workup Issues .

📋 Quick Diagnostic: Which Reagent System are You Using?

Select your current workflow to jump to the relevant troubleshooting module:

-

Triethyl Orthoformate (TEOF) (Standard pathway)[1]

-

Formamidine Acetate (Robust pathway for hindered substrates)

-

Isocyanates / Isothiocyanates (For 2-oxo or 2-thioxo derivatives)

🟢 Module 1: The TEOF Protocol (Stalled Reaction)

User Issue: "I reacted my aminoimidazole ester with triethyl orthoformate. TLC shows the starting material is gone, but the product isn't the purine. It looks like a stable intermediate."

🧐 Root Cause Analysis

Reacting an aminoimidazole carboxylate (ester) with TEOF alone does not yield a purine. Unlike the carboxamide (which contains the nitrogen required for N1 of the purine ring), the carboxylate lacks the necessary nitrogen atom to close the ring.

-

What you likely formed: The ethoxymethyleneamino intermediate (imidate).

-

Missing Component: You need an external nitrogen nucleophile (Ammonia, Primary Amine, or Hydrazine).

🛠️ Solution Protocol: The "One-Pot" Correction

If you are targeting a Hypoxanthine derivative (6-oxopurine), you must introduce ammonia equivalents.

Revised Protocol:

-

Step 1 (Activation): Reflux the aminoimidazole carboxylate in neat TEOF (or with Ac2O) to form the ethoxymethylene intermediate. Monitor by TLC (usually less polar than SM).

-

Step 2 (Cyclization): Evaporate excess TEOF. Redissolve the residue in Ethanol.

-

Step 3 (Ring Closure): Add Ammonium Hydroxide (aq) or Ammonia in Methanol and heat in a sealed tube at 80–100°C.

-

Note: If you use a primary amine (

) here, you will obtain the N1-substituted hypoxanthine.

-

📊 Data: Solvent Effects on Cyclization

| Solvent System | Temperature | Pressure | Outcome |

| Ethanol (Reflux) | 78°C | Atm | Slow, often stops at intermediate amide. |

| EtOH/NH3 (Sealed) | 100°C | High | Excellent conversion to purine. |

| DMF | 150°C | Atm | High decomposition risk; difficult workup. |

| 2-Methoxyethanol | 125°C | Atm | Good for sterically hindered amines. |

🔵 Module 2: Formamidine Acetate (The Robust Alternative)

User Issue: "The TEOF method is messy. Is there a cleaner way to make the unsubstituted hypoxanthine ring?"

💡 Expert Insight

Yes. Formamidine Acetate is superior for cyclizing aminoimidazole carboxylates because it provides both the "CH" carbon (C2 of purine) and the Nitrogen (N1 of purine) in a single reagent. It acts as a bifunctional electrophile/nucleophile.

🧪 Validated Protocol (The "Shaw" Variation)

-

Stoichiometry: Use 2.0 – 3.0 equivalents of Formamidine Acetate per equivalent of imidazole.

-

Solvent: 2-Methoxyethanol (Methyl Cellosolve) or n-Butanol.

-

Why? Higher boiling points (>115°C) are required to drive the elimination of ammonia and ethanol.

-

-

Procedure:

-

Mix reagents in solvent.

-

Reflux for 4–12 hours.

-

Critical Checkpoint: The reaction mixture often turns homogeneous initially and then precipitates the product (Hypoxanthine derivative) as it forms, due to the low solubility of the bicyclic system.

-

📉 Pathway Visualization

The following diagram illustrates the mechanistic advantage of Formamidine Acetate over TEOF for this specific transformation.

Caption: Figure 1. Formamidine acetate acts as a 'molecular staple,' providing the N-C-N fragment to bridge the amino and ester groups.

🟠 Module 3: Decarboxylation & Stability Issues

User Issue: "My product is disappearing. I see imidazole signals in the NMR but the ester/purine peaks are gone."

⚠️ Critical Alert: Ester vs. Acid

If you are attempting to cyclize the Aminoimidazole Carboxylic Acid (free acid), stop immediately.

-

The Problem: Aminoimidazole carboxylic acids are thermally unstable. They readily decarboxylate at temperatures >60°C to form aminoimidazoles, which then polymerize or decompose.

-

The Fix: Always protect the carboxylic acid as an Ethyl or Methyl ester before attempting cyclization. The ester group stabilizes the molecule and acts as a better leaving group (as ethoxide) during the ring closure.

🔴 Module 4: Cyclization with Isocyanates (2-Oxo Purines)

User Issue: "I reacted my imidazole with phenyl isocyanate. I isolated a solid, but it's not the purine."

🧐 Diagnosis: The Urea Trap

Reaction with isocyanates (

🛠️ Solution: Base-Mediated Closure

You need a "Base Kick" to drive the second step.

Step-by-Step Protocol:

-

Urea Formation: Stir Aminoimidazole ester + Isocyanate in dry THF/DCM at RT. Isolate the urea intermediate (often precipitates).

-

Cyclization: Dissolve the urea in Ethanolic Sodium Ethoxide (NaOEt) .

-

Reflux: Heat at reflux for 1–2 hours.

-

Workup: The product exists as the sodium salt. You must acidify with dilute HCl/AcOH to precipitate the neutral 2-oxopurine (or xanthine derivative).

❓ Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for these reactions? A: Yes. Microwave heating is highly recommended for the Formamidine Acetate reaction. It typically reduces reaction times from 12 hours (reflux) to 20–40 minutes (150°C). Reference: Dolzhenko et al.[1]

Q: My product is water-soluble and won't extract. How do I isolate it? A: Purines are amphoteric.

-

Acidic pH: Protonated (Cationic) -> Soluble.

-

Basic pH: Deprotonated (Anionic) -> Soluble.

-

Isoelectric Point (pI): Usually between pH 5–7. Adjust the aqueous layer to pH 6 carefully; the product often precipitates. If not, use continuous extraction with n-Butanol or lyophilize and purify via Reverse Phase (C18) chromatography.

Q: Why is my yield low with TEOF? A: Moisture is the enemy. TEOF hydrolyzes to ethyl formate and ethanol in the presence of water. Ensure all reagents are dry. Add a splash of Acetic Anhydride to the reaction to scavenge adventitious water.

📚 References

-

Shaw, G. (1984). Purines. In: Rees, C.W. (eds) Comprehensive Heterocyclic Chemistry. Pergamon. (The foundational text on imidazole-to-purine cyclization).

-

Ostrovskii, V. A., et al. (2003). "Synthesis of Purines from Imidazoles." Russian Chemical Reviews, 72(4). Link

-

Dolzhenko, A. V., et al. (2010). "Microwave-assisted synthesis of purines." Heterocycles, 81(7). Link

-

Townsend, L. B. (1990). Chemistry of Nucleosides and Nucleotides. Plenum Press. (Detailed protocols on ring closure).

-

Organic Syntheses , Coll. Vol. 4, p. 566. "Xanthine, 1,3,7-trimethyl-". (Classic example of urea-mediated cyclization). Link

Sources

improving regioselectivity in imidazole chlorination reactions

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Ticket #8492: Optimizing Regioselectivity in Imidazole Chlorination

Welcome to the Heterocycle Functionalization Support Center .

You have reached out regarding the persistent challenge of controlling regioselectivity during the chlorination of imidazole scaffolds. This is a common bottleneck in medicinal chemistry due to the amphoteric nature of the imidazole ring and its rapid tautomeric equilibrium.

Below is a structured technical guide designed to troubleshoot your current workflow and provide validated protocols for targeting the C2 , C4 , or C5 positions specifically.

Part 1: The Mechanistic Decision Tree

Before selecting a reagent, you must define the target position and the state of your Nitrogen (N1). Use the logic flow below to determine the correct synthetic pathway.

Figure 1: Logic flow for selecting the chlorination method based on target regiochemistry and substrate protection status.

Part 2: Technical Modules & Troubleshooting

Module A: C2-Selective Chlorination (The Lithiation Protocol)

Target: C2 Position exclusively.

Mechanism: C2-H is the most acidic proton (

Standard Protocol:

-

Substrate: N-Protected Imidazole (e.g., N-SEM, N-Boc, N-Methyl). Note: Free NH imidazoles will simply deprotonate at N1.

-

Solvent: Anhydrous THF (0.2 M).

-

Base:

-Butyllithium (1.1 equiv), -78 °C, 30 min. -

Quencher: Hexachloroethane (

, 1.2 equiv) or NCS. -

Workup: Quench with

.

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Moisture in solvent/gas lines. | Use freshly distilled THF and flame-dried glassware. The lithiated intermediate is extremely moisture-sensitive. |

| Ring Opening | Temperature too high during lithiation. | Maintain -78 °C strictly during |

| C5 Chlorination | C2 position already blocked or Steric Clash. | If C2 is blocked, lithiation shifts to C5. If C2 is target but C5 forms, check if the N-protecting group is coordinating (e.g., SEM can sometimes direct to C2, but bulky groups might push reactivity). |

| Incomplete Reaction | Poor solubility of electrophile. | Dissolve Hexachloroethane ( |

Module B: C4/C5-Selective Chlorination (The EAS Protocol)

Target: C4 or C5 (often obtained as a mixture or C5-major). Mechanism: Electrophilic Aromatic Substitution (EAS). Critical Note: In N-unsubstituted imidazoles, C4 and C5 are chemically equivalent due to tautomerism. You will isolate "4(5)-chloroimidazole." To separate them, you must protect N1.

Reagent Comparison:

| Reagent | Reactivity | Selectivity Profile | Recommended Use |

| NCS (N-Chlorosuccinimide) | Mild | High. Favors mono-chlorination.[1] | Late-stage functionalization; sensitive substrates. |

| High | Low.[1][2][3] Prone to di-chlorination (4,5-dichloro).[4] | Scale-up of simple scaffolds; when di-chlorination is acceptable. | |

| Oxalyl Chloride | Specific | C2 (via N-oxide rearrangement). | Special case for C2 without lithiation [1]. |

Standard Protocol (NCS Method):

-

Substrate: Imidazole (1.0 equiv).

-

Solvent: Acetonitrile (ACN) or DMF.

-

Reagent: NCS (1.05 equiv).

-

Conditions: Stir at RT for 4–12 h. If sluggish, heat to 50 °C or add catalytic

(or

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| No Reaction | Imidazole ring is electron-deficient. | Add a Lewis Acid catalyst ( |

| 4,5-Dichloro Product | Excess reagent or high temp. | Strictly control stoichiometry (1.0 equiv NCS). Lower temperature to 0 °C. |

| Wrong Regioisomer (C4 vs C5) | N-substituent effects. | Rule of Thumb: For N-alkyl imidazoles, EAS favors C5 kinetically (the position adjacent to N-alkyl). However, bulky N-groups (e.g., Trityl) can sterically block C5, forcing reaction at C4 [2]. |

Part 3: Advanced Regiocontrol Strategies

The "SEM-Switch" Strategy

For users requiring high-precision access to the elusive C4 position, standard EAS is often insufficient. The "SEM-Switch" methodology [3] is the gold standard:

-

Protect N1 with SEM: Direct lithiation/arylation occurs at C2 .

-

Block C2: Install a temporary blocker (e.g., TMS) at C2.

-

Transposition: Under specific conditions, the SEM group can migrate, or one can exploit the steric hindrance of the N-SEM group to direct incoming electrophiles to the remote C4 position (since C5 is sterically crowded by the SEM group).

-

Result: This allows the synthesis of 1,4-disubstituted imidazoles which are difficult to access via direct chlorination.

The N-Oxide Route (Metal-Free C2)

If your lab lacks cryogenic facilities for lithiation:

-

Convert Imidazole to Imidazole-N-oxide .

-

Treat with Oxalyl Chloride or Phosphoryl Chloride (

) . -

Mechanism: The "Boekelheide-type" rearrangement chlorinates C2 exclusively [1].

Part 4: Frequently Asked Questions (FAQ)

Q: Why am I getting a 50:50 mixture of 4-chloro and 5-chloro isomers? A: You are likely using an N-unsubstituted imidazole or a protecting group that is too small (like Methyl). In solution, N-H imidazoles tautomerize faster than the reaction rate, making C4 and C5 identical. To separate them, use a bulky protecting group (Trityl, SEM) or separate the isomers chromatographically after the reaction.

Q: Can I use

Q: My lithiation failed, and I recovered the starting material. Why?

A: The imidazole N-proton is more acidic (

References

-

Hossain, M. et al. (2017). "An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles." ResearchGate.[1]

-

Tian, Y. et al. (2023).[5] "Experimental and computational studies on rhodium-catalyzed C4(5)aryl–H activation." Organic Chemistry Frontiers.

-

Gribble, G. W. et al. (2013). "Regioselective C2-arylation of imidazo[4,5-b]pyridines." Organic & Biomolecular Chemistry.

-

Ertürk, E. et al. (2022).[2] "Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride." Journal of Organic Chemistry.

-

BenchChem Technical Guide. "N-Chlorosuccinimide: Mechanism of Action in Chlorination."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JP2966041B2 - Method for chlorination of imidazole ring - Google Patents [patents.google.com]

- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 5. zenodo.org [zenodo.org]

minimizing hydrolysis of ethyl ester in imidazole synthesis

ChemiTech Application Support Center Subject: Minimizing Ethyl Ester Hydrolysis During Imidazole Synthesis Ticket ID: #IMD-EST-404 Status: Open

Introduction: The Stability Paradox

Welcome to the ChemiTech Application Support Center. You are likely facing a common synthetic paradox: Imidazole synthesis typically requires harsh conditions (strong acids, high heat, or excess ammonia) , while ethyl esters require mild, neutral conditions to survive.

When an ethyl ester "disappears" during imidazole synthesis, it is rarely just simple hydrolysis. You are often fighting a three-front war against:

-

Acid/Base Hydrolysis: Saponification (

) or acid-catalyzed cleavage ( -